molecular formula C10H9NO2 B2995264 Methyl 2-cyano-4-Methylbenzoate CAS No. 1213767-07-7

Methyl 2-cyano-4-Methylbenzoate

Cat. No.: B2995264
CAS No.: 1213767-07-7
M. Wt: 175.187
InChI Key: RLGXGTZNMCDVFB-UHFFFAOYSA-N
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Description

Methyl 2-cyano-4-methylbenzoate (CAS: 35066-32-1) is an aromatic ester characterized by a cyano (-CN) group at the 2-position and a methyl (-CH₃) group at the 4-position of the benzene ring. Its molecular formula is C₁₀H₉NO₂, with a molecular weight of 175.18 g/mol . The compound is primarily used in research settings, with documented purity levels exceeding 97% and compliance with safety standards (e.g., SDS and COA availability) . Commercial production is supported by global suppliers like BuGuCh & Partners and GLPBIO, ensuring accessibility for scientific applications .

Properties

IUPAC Name

methyl 2-cyano-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7-3-4-9(10(12)13-2)8(5-7)6-11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGXGTZNMCDVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyano-4-Methylbenzoate can be synthesized through several methods. One common method involves the reaction of 4-methylbenzoic acid with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated equipment. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The reaction mixture is usually subjected to purification steps such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-4-Methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: 4-methylbenzoic acid

    Reduction: 4-methylbenzylamine

    Substitution: Various substituted benzoates depending on the nucleophile used

Scientific Research Applications

Methyl 2-cyano-4-Methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-cyano-4-Methylbenzoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid. These reactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Evidence identifies the following analogues based on substituent positions and similarity scores (see Table 1):

Table 1: Structural Analogues of Methyl 2-Cyano-4-Methylbenzoate

Compound Substituent Positions Similarity Score Molecular Formula Molecular Weight (g/mol)
This compound 2-cyano, 4-methyl 0.95 (self) C₁₀H₉NO₂ 175.18
Methyl 4-cyano-3-methylbenzoate 4-cyano, 3-methyl 1.00 C₁₀H₉NO₂ 175.18
Methyl 4-cyano-3,5-dimethylbenzoate 4-cyano, 3,5-dimethyl 1.00 C₁₁H₁₁NO₂ 189.21*
Methyl 2-cyano-3-methylbenzoate 2-cyano, 3-methyl 0.95 C₁₀H₉NO₂ 175.18

Note: Molecular weight for Methyl 4-cyano-3,5-dimethylbenzoate is inferred based on additional methyl groups. Source: Structural similarity and molecular data derived from CAS records .

Physicochemical and Functional Differences

(a) Substituent Position Effects
  • Reactivity: The electron-withdrawing cyano group at the 2-position (target compound) may enhance electrophilic substitution reactivity compared to analogues with cyano groups at the 4-position (e.g., Methyl 4-cyano-3-methylbenzoate). This positional difference could influence hydrolysis rates or interactions in catalytic reactions .
(b) Hazard Profile
  • This compound carries the hazard statement H302 (harmful if swallowed), with documented safety protocols . Analogues like Methyl 4-cyano-3-methylbenzoate lack explicit hazard data in the evidence, though similar nitrile-containing esters often share toxicity risks.
(c) Commercial and Research Relevance
  • The target compound is explicitly marketed for research use, with >97% purity and validated quality control measures . Analogues are less prominently documented in the evidence, suggesting narrower commercial availability or specialized applications.

Biological Activity

Methyl 2-cyano-4-methylbenzoate is an organic compound with the molecular formula C10H9NO2. This compound has garnered interest in various scientific fields due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article presents a detailed overview of the biological activity of this compound, supported by data tables and case studies from diverse research findings.

  • Molecular Formula: C10H9NO2
  • Molecular Weight: 175.19 g/mol
  • Structure: Contains a cyano group and a methyl benzoate moiety.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound against various pathogens. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that this compound may serve as a potential candidate for developing new antimicrobial agents .

Antifungal Activity

In addition to its antibacterial properties, this compound has been tested for antifungal activity. It exhibited notable effects against common fungal strains, as summarized in the table below:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans16 µg/mL
Aspergillus niger32 µg/mL

These findings suggest that the compound could be useful in treating fungal infections .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)15 µM
MCF-7 (breast cancer)20 µM
A549 (lung cancer)25 µM

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a promising candidate for further development in cancer therapy .

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biomolecules. The cyano group is known to enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal growth.
  • Induction of Apoptosis: In cancer cells, it may trigger apoptotic pathways by activating caspases or disrupting mitochondrial function.
  • Cell Cycle Arrest: The compound may interfere with cell cycle progression, particularly in cancer cells, leading to growth inhibition.

Case Studies

  • Study on Antimicrobial Efficacy:
    A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The results indicated a strong correlation between the concentration of the compound and its inhibitory effects on microbial growth.
  • Anticancer Screening:
    Another research project focused on the anticancer properties of this compound involved testing its effects on various cancer cell lines. The findings revealed that higher concentrations led to significant reductions in cell viability, suggesting potential for therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-cyano-4-Methylbenzoate, and how can reaction yields be improved?

  • Methodological Answer : this compound can be synthesized via esterification of 2-cyano-4-methylbenzoic acid with methanol under acidic catalysis. Optimize yields by:
  • Using anhydrous conditions to prevent hydrolysis of the nitrile or ester groups.
  • Employing H₂SO₄ or HCl as catalysts at reflux temperatures (60–80°C) for 6–12 hours .
  • Monitoring reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) and isolating the product via vacuum distillation or recrystallization from ethanol.

Q. How can conflicting spectral data (e.g., NMR, IR) for this compound be resolved?

  • Methodological Answer : Contradictions in spectral data often arise from impurities or tautomeric forms. To resolve:
  • Compare experimental NMR (¹H, ¹³C) with computational predictions (DFT/B3LYP/6-31G**).
  • Use 2D NMR (COSY, HSQC) to confirm coupling patterns and assign aromatic protons .
  • Cross-validate IR peaks (e.g., nitrile stretch ~2220 cm⁻¹, ester C=O ~1720 cm⁻¹) with related compounds like Methyl 3-cyanobenzoate .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer :
  • Recrystallization : Use ethanol or ethyl acetate as solvents to remove unreacted starting materials.
  • Column Chromatography : Employ silica gel with a gradient of hexane:ethyl acetate (8:2 to 6:4) to separate nitrile-containing byproducts .
  • HPLC : For high-purity requirements, use a C18 column with acetonitrile/water (70:30) at 1 mL/min flow rate.

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The cyano group activates the aromatic ring toward electrophilic substitution at the para position. To study reactivity:
  • Perform kinetic experiments using NaOMe/MeOH to measure ester hydrolysis rates compared to non-cyano analogs .
  • Analyze Hammett substituent constants (σₚ = +0.66 for –CN) to predict regioselectivity in reactions like nitration .

Q. What crystallographic challenges arise in determining the structure of this compound, and how can they be addressed?

  • Methodological Answer : Challenges include disorder in the methyl/cyano groups and weak diffraction due to low crystallinity. Mitigate by:
  • Growing crystals via slow evaporation from dichloromethane/hexane.
  • Using SHELXL for refinement, applying restraints for anisotropic displacement parameters .
  • Validating the structure with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. How can computational methods predict the thermal stability of this compound under varying conditions?

  • Methodological Answer :
  • Perform thermogravimetric analysis (TGA) to measure decomposition onset temperatures (expected >200°C based on analogs ).
  • Use Gaussian or ORCA software to calculate bond dissociation energies (BDEs) for the nitrile and ester groups.
  • Compare with experimental DSC data to identify degradation pathways (e.g., retro-cyanation or ester pyrolysis) .

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